(S)-2-Amino-5-o-tolylpentanoic acid
CAS No.:
Cat. No.: VC13806185
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO2 |
|---|---|
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | (2S)-2-amino-5-(2-methylphenyl)pentanoic acid |
| Standard InChI | InChI=1S/C12H17NO2/c1-9-5-2-3-6-10(9)7-4-8-11(13)12(14)15/h2-3,5-6,11H,4,7-8,13H2,1H3,(H,14,15)/t11-/m0/s1 |
| Standard InChI Key | PZMHBFICRGDBNW-NSHDSACASA-N |
| Isomeric SMILES | CC1=CC=CC=C1CCC[C@@H](C(=O)O)N |
| SMILES | CC1=CC=CC=C1CCCC(C(=O)O)N |
| Canonical SMILES | CC1=CC=CC=C1CCCC(C(=O)O)N |
Introduction
(S)-2-Amino-5-o-tolylpentanoic acid is a chiral amino acid that features an amino group (-NH₂) and a carboxyl group (-COOH) in its structure. It is characterized by its unique stereochemistry, indicated by the "S" configuration, which is crucial for its biological and chemical properties. This compound is of interest in various fields, including pharmaceuticals and biochemistry, due to its potential applications in drug synthesis and biological studies.
Synthesis and Characterization
The synthesis of (S)-2-Amino-5-o-tolylpentanoic acid typically involves asymmetric synthesis methods to ensure the correct stereochemistry. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound.
Biological and Pharmaceutical Applications
While specific biological or pharmaceutical applications of (S)-2-Amino-5-o-tolylpentanoic acid are not detailed in the available literature, chiral amino acids like this compound are often used as building blocks in the synthesis of biologically active molecules, including drugs and peptides. Their unique stereochemistry can influence the efficacy and specificity of these molecules in biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume